molecular formula C16H13NO2S B14823425 (2E)-3-(4-methylphenyl)-2-(phenylsulfonyl)prop-2-enenitrile

(2E)-3-(4-methylphenyl)-2-(phenylsulfonyl)prop-2-enenitrile

Cat. No.: B14823425
M. Wt: 283.3 g/mol
InChI Key: XWJMFCVSNXHBKS-LFIBNONCSA-N
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Description

(2E)-3-(4-methylphenyl)-2-(phenylsulfonyl)prop-2-enenitrile is an organic compound that belongs to the class of sulfonyl compounds These compounds are characterized by the presence of a sulfonyl group attached to a carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(4-methylphenyl)-2-(phenylsulfonyl)prop-2-enenitrile typically involves the reaction of 4-methylbenzaldehyde with phenylsulfonylacetonitrile under basic conditions. The reaction proceeds through a Knoevenagel condensation, followed by dehydration to form the desired product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is typically carried out in a solvent like ethanol or methanol.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(4-methylphenyl)-2-(phenylsulfonyl)prop-2-enenitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted sulfonyl compounds.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2E)-3-(4-methylphenyl)-2-(phenylsulfonyl)prop-2-enenitrile depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The sulfonyl group can play a crucial role in binding to target proteins, while the nitrile group may participate in hydrogen bonding or other interactions.

Comparison with Similar Compounds

Similar Compounds

    (2E)-3-(4-methylphenyl)-2-(phenylsulfonyl)prop-2-enenitrile: Unique due to the presence of both a sulfonyl and nitrile group.

    (2E)-3-(4-methylphenyl)-2-(phenylsulfonyl)prop-2-enamide: Similar structure but with an amide group instead of a nitrile group.

    (2E)-3-(4-methylphenyl)-2-(phenylsulfonyl)prop-2-enol: Similar structure but with a hydroxyl group instead of a nitrile group.

Uniqueness

The presence of both a sulfonyl and nitrile group in this compound makes it unique compared to other similar compounds. These functional groups can impart distinct chemical reactivity and biological activity, making the compound valuable for various applications.

Properties

Molecular Formula

C16H13NO2S

Molecular Weight

283.3 g/mol

IUPAC Name

(E)-2-(benzenesulfonyl)-3-(4-methylphenyl)prop-2-enenitrile

InChI

InChI=1S/C16H13NO2S/c1-13-7-9-14(10-8-13)11-16(12-17)20(18,19)15-5-3-2-4-6-15/h2-11H,1H3/b16-11+

InChI Key

XWJMFCVSNXHBKS-LFIBNONCSA-N

Isomeric SMILES

CC1=CC=C(C=C1)/C=C(\C#N)/S(=O)(=O)C2=CC=CC=C2

Canonical SMILES

CC1=CC=C(C=C1)C=C(C#N)S(=O)(=O)C2=CC=CC=C2

Origin of Product

United States

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